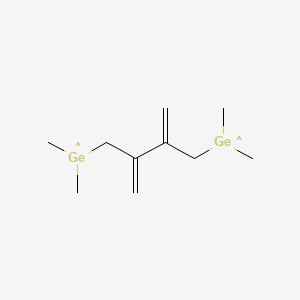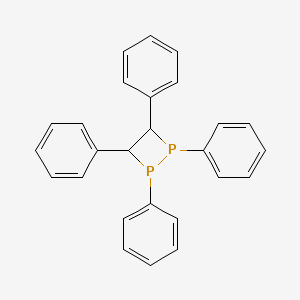
1,2,3,4-Tetraphenyl-1,2-diphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenyl-1,2-diphosphetane is a unique organophosphorus compound characterized by its four phenyl groups attached to a diphosphetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane can be synthesized through the [2 + 2] cycloaddition of phosphaalkenes. This method involves the reductive coupling of diaryl ketones to tetraaryl olefins, followed by the removal of P-trimethylsilyl groups at the intermediary diphosphetane dimer, resulting in the collapse and release of the tetraaryl-substituted alkene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition and reductive coupling techniques under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenyl-1,2-diphosphetane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetraphenyl-1,2-diphosphetane involves its interaction with molecular targets through its phosphorus atoms. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved include the formation of phosphine-metal complexes, which can undergo further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon commonly used in Diels-Alder reactions.
Tetraphenylcyclopentadienone: An organic compound used as a building block in organic and organometallic chemistry.
Uniqueness: 1,2,3,4-Tetraphenyl-1,2-diphosphetane is unique due to its diphosphetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
146879-89-2 |
|---|---|
Molekularformel |
C26H22P2 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenyldiphosphetane |
InChI |
InChI=1S/C26H22P2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-26H |
InChI-Schlüssel |
OJEKXKMSYRQLLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
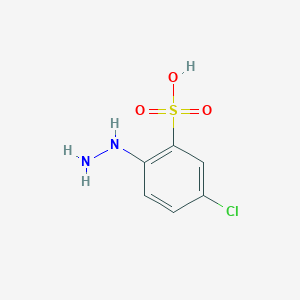
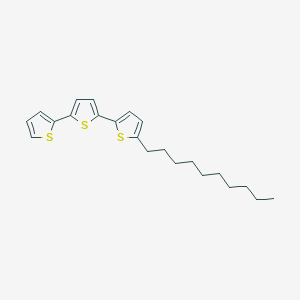
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
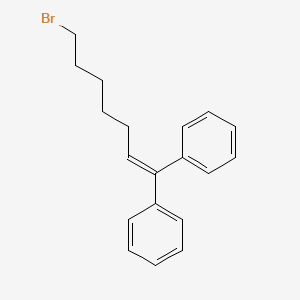
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
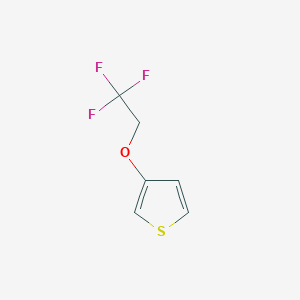
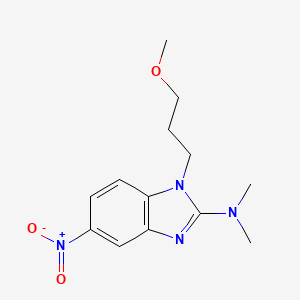
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
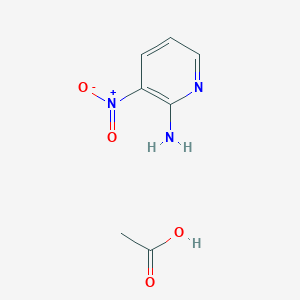
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
